4-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-[4-(propan-2-yl)phenyl]benzenesulfonamide
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Overview
Description
4-CHLORO-N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-(4-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of biological activities and are widely used in medicinal chemistry. This compound features a unique combination of a pyrazole ring, an isopropylphenyl group, and a benzenesulfonamide moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-(4-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the isopropylphenyl group, and the sulfonamide formation. Common synthetic routes include:
Formation of the Pyrazole Ring: This can be achieved through cyclocondensation reactions involving hydrazine and 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Isopropylphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Sulfonamide Formation: The final step involves the reaction of the intermediate with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-(4-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-CHLORO-N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-(4-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-CHLORO-N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-(4-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor modulation, it can act as an agonist or antagonist, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-CHLORO-N~1~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-(4-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE
- 4-CHLORO-N~1~-[(1-ETHYL-1H-IMIDAZOL-3-YL)METHYL]-N~1~-(4-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE
Uniqueness
The uniqueness of 4-CHLORO-N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-(4-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrazole ring, in particular, contributes to its versatility in various chemical reactions and its potential as a pharmacologically active compound.
Properties
Molecular Formula |
C21H24ClN3O2S |
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Molecular Weight |
418.0 g/mol |
IUPAC Name |
4-chloro-N-[(1-ethylpyrazol-3-yl)methyl]-N-(4-propan-2-ylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C21H24ClN3O2S/c1-4-24-14-13-19(23-24)15-25(20-9-5-17(6-10-20)16(2)3)28(26,27)21-11-7-18(22)8-12-21/h5-14,16H,4,15H2,1-3H3 |
InChI Key |
CMXIEVWPXRRDDH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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